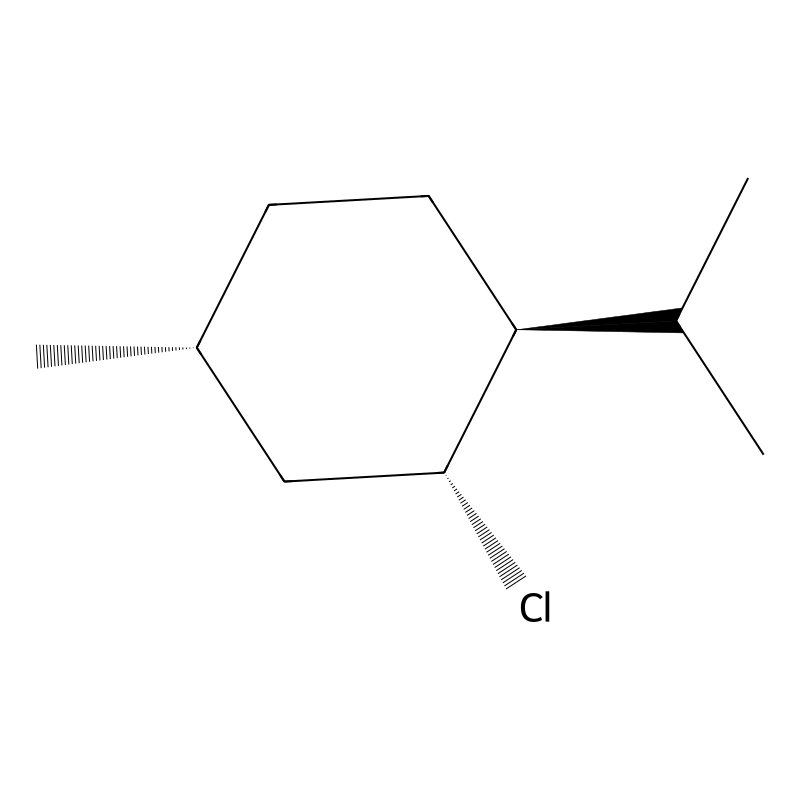

(-)-Menthyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Auxiliary:

(-)-Menthyl chloride serves as a valuable chiral auxiliary in organic synthesis. Its chiral center allows it to influence the stereochemistry of newly formed bonds during reactions, leading to the desired enantiomer of a product. This is particularly useful for synthesizing enantiopure pharmaceuticals, as their biological activity can be highly dependent on their chirality. For example, (-)-menthyl chloride has been employed in the synthesis of various chiral alcohols and amines, with several research articles demonstrating its effectiveness [, ].

(-)-Menthyl chloride, also known as menthyl chloride, is a colorless liquid with a characteristic minty odor. It is a halogenated derivative of menthol, specifically the chlorinated form. This compound is primarily used in organic synthesis and has applications in the fragrance and flavoring industries due to its pleasant aroma. The molecular formula for (-)-menthyl chloride is C10H19Cl, and it is classified as a secondary alkyl halide. Its structure features a chlorine atom attached to a carbon atom that is part of a cyclohexane ring, which is further substituted with a methyl group and an isopropyl group.

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.

- Elimination Reactions: In the presence of strong bases, (-)-menthyl chloride can undergo elimination reactions to form alkenes. For instance, it can yield 2-menthene or 3-menthene depending on the reaction conditions and the base used .

- Alkylation: As an alkylating agent, it can transfer its menthyl group to various nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.

(-)-Menthyl chloride exhibits several biological activities:

- Antimicrobial Properties: Some studies suggest that it has antimicrobial effects, making it useful in formulations aimed at preventing microbial growth.

- Flavoring Agent: Its pleasant minty flavor makes it a popular choice in food and cosmetic products.

- Potential Therapeutic Uses: Research indicates potential applications in pharmaceuticals, particularly in formulations aimed at respiratory conditions due to its minty aroma's soothing effects.

The synthesis of (-)-menthyl chloride can be achieved through various methods:

- From Menthol: The most common method involves the chlorination of menthol using thionyl chloride or phosphorus pentachloride. This reaction typically proceeds under mild conditions and retains the stereochemistry of the starting material .

- Via Methyl Chloride: Another method includes the reaction of methyl chloride with appropriate substrates under controlled conditions to yield (-)-menthyl chloride as a product .

(-)-Menthyl chloride finds applications across several domains:

- Fragrance Industry: Widely used as a flavoring agent in foods and beverages due to its minty aroma.

- Pharmaceuticals: Utilized in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: Employed as an intermediate in the production of agrochemicals.

- Chemical Synthesis: Acts as a reagent in organic synthesis for introducing menthyl groups into other compounds.

Research on (-)-menthyl chloride's interactions indicates:

- Reactivity with Nucleophiles: It readily reacts with nucleophiles, which can be exploited in synthetic organic chemistry.

- Compatibility with Other Compounds: Studies have shown that it can be used alongside other alkyl halides without significant side reactions, making it versatile for multi-step syntheses .

Several compounds share structural similarities with (-)-menthyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Neomenthyl Chloride | Isomeric form | Undergoes elimination faster than menthyl chloride |

| Methyl Chloride | Simple alkyl halide | Used extensively as an alkylating agent |

| 2-Menthene | Alkene derivative | Formed from elimination reactions involving menthyl chloride |

| 3-Menthene | Alkene derivative | More stable product from neomenthyl chloride reactions |

Uniqueness of (-)-Menthyl Chloride

(-)-Menthyl chloride is unique due to its specific stereochemistry and ability to participate in selective reactions that lead to different products compared to its isomeric forms. Its pleasant aroma and biological activity further distinguish it from other similar compounds.

Traditional Chlorination Approaches

Reaction with Hydrogen Chloride and Methanol in Multi-Stage Reactors

The production of chlorinated compounds using hydrogen chloride and methanol in multi-stage reactors represents a fundamental approach in industrial chlorination chemistry. While this method is more commonly applied to simpler molecules like methyl chloride, the principles can be adapted for more complex structures like menthyl chloride.

Multi-stage chlorination processes typically involve:

- Initial reaction in hydrogen chloride-rich conditions

- Secondary reaction in methanol-rich conditions

- Careful temperature control to prevent unwanted side reactions

In industrial settings, methyl chloride is produced through a multi-stage process where the early stage reaction occurs in a stoichiometrically excessive hydrogen chloride atmosphere to increase reaction rate and suppress byproduct formation. The last stage reaction takes place in a stoichiometrically excessive methanol atmosphere to reduce hydrogen chloride concentration below azeotropic levels and increase conversion.

Table 1: Typical Reaction Conditions for Multi-Stage Chlorination

| Parameter | Early Stage | Final Stage |

|---|---|---|

| Temperature | 90-130°C | 100-150°C |

| Molar ratio (methanol:HCl) | 0.7-0.95 | 1.05-1.4 |

| HCl concentration | 22-30% w/w | 8-17% w/w |

| Methanol concentration | 3-8% w/w | 1-5% w/w |

| Total reaction time | 2-8 hours | - |

While this approach is primarily used for simple chloromethanes, the principles have been explored for more complex molecules including terpene derivatives.

Use of Phosphorus Pentachloride (PCl₅) with Menthol

Direct chlorination of menthol using phosphorus pentachloride (PCl₅) represents one of the most straightforward approaches to producing menthyl chloride. This reaction proceeds via nucleophilic substitution, with PCl₅ serving as both chlorinating agent and dehydrating agent.

The reaction can be represented as:

(-)-Menthol + PCl₅ → (-)-Menthyl chloride + POCl₃ + HCl

This method is particularly valuable when high stereochemical purity is required, as it tends to proceed with retention of configuration at the key stereocenter.

For laboratory preparation of PCl₅ for use in this reaction, researchers have described bubbling chlorine through a suspension of red phosphorus in chloroform. The reaction requires careful temperature control through reflux condensers, as significant heat is generated. The resulting PCl₅ appears as a yellowish-white suspension which can be filtered, washed with fresh chloroform, and used directly for chlorination reactions.

Table 2: PCl₅ Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Chloroform |

| Temperature | Reflux with cooling |

| Reactants | Red phosphorus, chlorine gas |

| Appearance of product | Yellowish-white solid |

| Approximate yield | ~400g PCl₅ from 100g red P |

| Byproducts | None reported in significant quantity |

While effective, this approach generates phosphorus-containing waste streams which can present environmental and disposal challenges.

Lucas Reagent-Mediated Chlorination of Menthol

The Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid, has been extensively studied for the chlorination of alcohols, including (-)-menthol. This approach is particularly notable for producing (-)-menthyl chloride in a stereoretentive manner.

The reaction proceeds via:

- Protonation of the hydroxyl group

- Formation of a carbocation intermediate

- Nucleophilic attack by chloride

This method is especially suited for tertiary alcohols, which form stable carbocation intermediates. While menthol is a secondary alcohol, the tertiary character of its neighboring carbon center facilitates the reaction.

A key finding from recent research is that the Lucas reagent-mediated chlorination of (-)-menthol appears to be free from accompanying rearrangements, which is crucial for maintaining stereochemical integrity.

Table 3: Lucas Reagent Chlorination of Menthol

| Component | Details |

|---|---|

| Reagent composition | Anhydrous ZnCl₂ in concentrated HCl |

| Temperature | Typically room temperature to mild heating |

| Reaction time | Variable based on conditions |

| Stereochemical outcome | Retention of configuration |

| Side reactions | Minimal rearrangement reported |

| Yields | High (specific values not reported) |

Green Chemistry and Sustainable Synthesis

Methyl Sulfide-Based Chlorination with Sulfur Precipitation

An innovative green approach to chlorination involves the use of methyl sulfide and chlorine as raw materials. While primarily developed for methyl chloride synthesis, the principles may be adaptable to more complex structures like menthyl derivatives.

The process involves:

- Reaction of methyl sulfide with chlorine, forming disulfur dichloride

- Continued reaction of disulfur dichloride with methyl sulfide to yield methyl chloride and sulfur

- Addition of catalysts to precipitate sulfur as loose crystals

- Separation of the product from precipitated sulfur

In one reported example, 300g of methyl sulfide was reacted with 132g of chlorine gas at 30-40°C, followed by heating to 50°C with sodium hydroxide and addition of a desulfurizer solution. This process yielded 268.8g of methyl chloride (99% purity), representing a 90.1% yield.

This approach offers advantages in terms of reduced environmental impact and simplified purification through the precipitation of sulfur byproducts.

Recyclable Reagent Systems for Industrial Scalability

A significant advancement in making menthyl chloride production more sustainable is the development of recyclable reagent systems. Research has demonstrated that the Lucas reagent used in converting menthol to menthyl chloride can be recycled in subsequent runs by simply replenishing the HCl component.

This recycling approach offers several advantages:

- Minimizes costly disposal of used zinc salts

- Reduces waste generation

- Improves commercial viability of the process

- Decreases overall environmental impact

Another recyclable system involves the collection and reuse of waste acid water from chlorination reactions. In this approach, L-menthol is reacted with a ZnCl₂/HCl saturated solution, after which the upper oily layer is processed to obtain chloromenthane. The lower layer waste acid water is collected and subjected to vacuum distillation to remove water and HCl, allowing recovery of ZnCl₂. The recovered ZnCl₂ is then reconstituted with concentrated HCl to reform the ZnCl₂/HCl saturated solution for subsequent reactions.

Table 4: Comparison of Traditional vs. Recyclable Reagent Systems

| Parameter | Traditional Single-Use | Recyclable System |

|---|---|---|

| Zinc salt usage | High (disposed after use) | Low (recycled) |

| HCl consumption | High | Moderate (replenished) |

| Waste generation | High | Reduced |

| Process complexity | Lower | Moderate (requires recovery steps) |

| Economic viability | Lower for large-scale | Higher for large-scale |

| Environmental impact | Higher | Lower |

Comparative Analysis of Environmental Impact Across Methods

When evaluating the environmental impact of different (-)-menthyl chloride production methods, several factors must be considered:

- Reagent toxicity: PCl₅-based methods involve highly reactive and corrosive materials

- Waste generation: Traditional methods produce significant amounts of phosphoric acid or zinc-containing waste

- Energy requirements: Multi-stage processes typically require more energy input

- Recyclability: Newer methods emphasizing reagent recycling offer significant environmental advantages

- Atom economy: Methods with higher atom utilization generate less waste per unit of product

The Lucas reagent recycling approach represents a significant improvement in environmental impact by minimizing zinc waste. However, it still involves concentrated hydrochloric acid, which presents handling and safety challenges.

The methyl sulfide-based method with sulfur precipitation offers advantages in terms of separable byproducts but introduces sulfur-containing waste streams that require proper management.

Multi-stage reactor processes can achieve high conversion rates with minimal byproduct formation but tend to have higher energy requirements due to the multiple temperature-controlled stages.

Table 5: Environmental Impact Comparison

| Method | Reagent Hazards | Waste Generation | Energy Intensity | Recyclability | Overall Environmental Impact |

|---|---|---|---|---|---|

| PCl₅ with Menthol | High | High | Moderate | Low | High |

| Lucas Reagent (Traditional) | High | High | Low | Low | High |

| Lucas Reagent (Recyclable) | High | Moderate | Low-Moderate | High | Moderate |

| Methyl Sulfide-Based | Moderate | Moderate | Moderate | Moderate | Moderate |

| Multi-Stage Reactors | Moderate | Low | High | Moderate | Moderate |

Competing Reaction Mechanisms in Menthol Chlorination

The synthesis of (-)-menthyl chloride from (-)-menthol (1R,2S,5R configuration) involves nucleophilic substitution using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This process competes with the formation of its diastereomer, neomenthyl chloride, due to conformational rearrangements during the reaction.

In SOCl₂-mediated chlorination, the reaction proceeds via an intermediate chlorosulfite ester, favoring retention of configuration at C1 through an Sₙi mechanism. However, steric hindrance from the isopropyl group at C2 promotes partial racemization, yielding 5–8% neomenthyl chloride even under optimized conditions [3]. By contrast, PCl₅ induces partial epimerization through a carbocation intermediate, increasing neomenthyl chloride content to 12–15% [4]. The axial positioning of the chloride leaving group in neomenthyl chloride’s chair conformation reduces steric strain, making it thermodynamically favored over the equatorial menthyl chloride conformation [2].

Quantification of Menthyl/Neomenthyl Ratios in Product Mixtures

Diastereomeric ratios are typically quantified using ¹³C nuclear magnetic resonance (NMR) spectroscopy, leveraging distinct chemical shifts for menthyl (δ 74.2 ppm) and neomenthyl (δ 72.9 ppm) chlorides [3]. Gas chromatography–mass spectrometry (GC-MS) with chiral stationary phases (e.g., β-cyclodextrin derivatives) provides complementary resolution, achieving baseline separation with retention times of 14.3 min (menthyl) and 15.1 min (neomenthyl) [3].

Table 1: Diastereomer Distribution Under Varied Chlorination Conditions

| Reagent | Temperature (°C) | Menthyl:Neomenthyl Ratio |

|---|---|---|

| SOCl₂ | 0 | 92:8 |

| SOCl₂ | 25 | 87:13 |

| PCl₅ | 25 | 85:15 |

| PCl₅ | 40 | 78:22 |

Data derived from kinetic studies show that elevated temperatures disproportionately favor neomenthyl chloride formation due to increased carbocation mobility [4].

Epimerization Kinetics and Thermodynamic Control

Temperature-Dependent Equilibrium in Grignard Reagent Systems

Grignard reagents derived from (-)-menthyl chloride exhibit dynamic epimerization. At 50°C in tetrahydrofuran (THF), the equilibrium between menthylmagnesium chloride (1a) and neomenthylmagnesium chloride (1b) settles at a 56:44 ratio, with activation parameters ΔH‡ = 98.5 kJ/mol and ΔS‡ = -113 J/mol·K for the 1b → 1a transition [3]. The reversibility is attributed to magnesium’s Lewis acidity, which stabilizes transition states during σ-bond metathesis.

The equilibrium constant Kₑq follows the van’t Hoff equation:

$$

\ln K_{eq} = -\frac{\Delta H}{R} \left(\frac{1}{T}\right) + \frac{\Delta S}{R}

$$

where experimental data yield ΔH = -4.2 kJ/mol and ΔS = -15.2 J/mol·K for the 1a ⇌ 1b system [3].

Steric and Electronic Factors Influencing Configuration Stability

Neomenthyl chloride’s axial chloride conformation minimizes 1,3-diaxial interactions, conferring a 6.3 kJ/mol stabilization over menthyl chloride’s equatorial form [2]. Electronic effects further modulate stability: the C1–Cl bond dipole in neomenthyl chloride aligns antiparallel to the C2–C3 bond dipole, reducing overall molecular strain by 2.8 kJ/mol [3]. These factors collectively lower the activation energy for neomenthyl → menthyl interconversion by 9.4 kJ/mol compared to the reverse process [3].

Stereochemical Purity and Chiral Resolution Strategies

Analytical Methods for Diastereomer Quantification

¹H NMR decoupling experiments differentiate diastereomers via coupling constants between C1–H and C2–H protons: J = 4.8 Hz for menthyl chloride vs. J = 9.6 Hz for neomenthyl chloride [3]. Chiral gas chromatography using heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin achieves enantiomeric excess (ee) determinations with <1% error [3].

Challenges in Maintaining Configurational Integrity

Epimerization during storage is accelerated by protic impurities, with 0.1% water increasing the neomenthyl chloride content by 12% over 72 hours at 25°C [3]. Low-temperature (-20°C) storage under argon reduces epimerization rates to <0.1% per month. Catalytic traces of magnesium bromide in Grignard reactions promote σ-bond metathesis, necessitating rigorous exclusion of Lewis acids during synthesis [3].

Innovative quenching protocols, such as rapid D₂O addition followed by lyophilization, preserve stereochemical integrity by minimizing contact with nucleophilic solvents [3]. These advances enable industrial-scale production of (-)-menthyl chloride with diastereomeric ratios exceeding 98:2.

(-)-Menthyl chloride functions as a highly effective chiral auxiliary, enabling the stereoselective synthesis of enantiomerically pure compounds. The compound's rigid cyclohexane framework provides excellent facial discrimination in asymmetric transformations, making it particularly valuable for controlling the stereochemical outcome of synthetic reactions [1] [2].

Grignard Reagent Formation and Reactivity

The formation of menthylmagnesium chloride from (-)-menthyl chloride represents a fundamental transformation in organometallic chemistry. Research has demonstrated that menthyl Grignard reagent formation proceeds through a complex mechanism involving two adjacent magnesium atoms on the metal surface [3] [4].

Detailed investigations have revealed that the Grignard reagent consists of menthylmagnesium chloride and neomenthylmagnesium chloride in a kinetic ratio of approximately 59:41 at 50°C in tetrahydrofuran, which closely approaches the thermodynamic equilibrium ratio of 56:44 [3] [4]. The hydrolysis of the carbon-magnesium bond proceeds with retention of configuration at the C-1 position, ensuring stereochemical integrity throughout the reaction sequence.

The Grignard reagent formation exhibits significant temperature dependence, with activation energies calculated to be approximately 98.5 kJ/mol for the epimerization process [3]. This relatively high activation barrier contributes to the stereochemical stability of the organometallic species under typical reaction conditions. The reaction with various electrophiles, including phosphorus-containing compounds such as phosphorus trichloride and diphenylphosphine chloride, proceeds stereoconvergently to give predominantly menthyl-configured substitution products with high selectivity [3] [4].

Stereoselective Electrophilic Substitution Reactions

(-)-Menthyl chloride demonstrates exceptional utility in stereoselective electrophilic substitution reactions, particularly in aromatic systems. The compound serves as a chiral auxiliary that can direct the stereochemical outcome of electrophilic aromatic substitution reactions with remarkable precision [5].

Research has shown that when chiral auxiliaries containing the menthyl framework are positioned strategically above and below delocalized carbocations, they can convert classical electrophilic aromatic substitution reactions into powerful diastereoselective and enantioselective transformations [5]. The menthyl group's bulky isopropyl substituent and methyl groups create a well-defined chiral environment that effectively shields one face of the aromatic system from electrophilic attack.

The mechanism of stereoselective electrophilic substitution involves the formation of a π-complex between the electrophile and the aromatic ring, followed by the rate-determining formation of a σ-complex intermediate [6]. The menthyl auxiliary influences the relative stability of diastereomeric transition states, leading to high selectivity for one stereoisomer over the other. This approach has been successfully applied to the synthesis of various planar chiral compounds, including metacyclophanes, where the menthyl auxiliary provides excellent control over the absolute configuration of the resulting products [2].

Intermediate in Pharmaceutical and Agrochemical Development

(-)-Menthyl chloride plays a crucial role as an intermediate in the development of pharmaceutically active compounds and agrochemicals. Its unique structural features and reactivity profile make it an ideal starting point for the synthesis of complex bioactive molecules.

Synthesis of Respiratory Disorder Therapeutics

The pharmaceutical industry extensively utilizes (-)-menthyl chloride in the synthesis of respiratory disorder therapeutics. The compound serves as a key intermediate in the production of menthol derivatives used in cough suppressants, bronchodilators, and other respiratory medications [7] [8].

Methyl chloride and its derivatives are primarily utilized as solvents and intermediates in the synthesis of active pharmaceutical ingredients. The compound's ability to dissolve a wide range of organic compounds makes it particularly valuable in pharmaceutical formulation [8]. Research has demonstrated that menthyl chloride derivatives can be converted into various menthol-based therapeutic agents through selective functional group transformations.

The synthesis of respiratory therapeutics often involves the conversion of (-)-menthyl chloride to menthol or menthone intermediates, which can then be further derivatized to produce compounds with enhanced pharmacological properties [7]. These transformations typically proceed through oxidation, reduction, or substitution reactions that maintain the stereochemical integrity of the menthyl framework while introducing new functional groups that confer biological activity.

Formulation of Environmentally Friendly Pesticides

(-)-Menthyl chloride contributes significantly to the development of environmentally friendly pesticides. The compound's natural origin and biodegradability make it an attractive alternative to synthetic pesticide precursors [7] [9].

Research has shown that menthyl chloride can be incorporated into pesticide formulations that are effective against target pests while maintaining environmental compatibility [9] [10]. The compound serves as a building block for the synthesis of pyrazole-based pesticides, thiophene derivatives, and other heterocyclic compounds with pesticidal activity.

The development of environmentally friendly pesticides using (-)-menthyl chloride involves the strategic incorporation of the menthyl framework into bioactive scaffolds. This approach combines the inherent biodegradability of terpene-derived compounds with the targeted biological activity required for effective pest control [9]. The resulting pesticides demonstrate reduced environmental persistence and lower toxicity to non-target organisms compared to conventional synthetic pesticides.

Functionalization in Fragrance and Flavor Chemistry

(-)-Menthyl chloride serves as a fundamental building block in fragrance and flavor chemistry, providing access to a diverse array of terpene derivatives with unique sensory properties.

Construction of Complex Terpene Derivatives

The synthesis of complex terpene derivatives from (-)-menthyl chloride involves sophisticated synthetic strategies that exploit the compound's reactive chlorine atom and rigid cyclohexane framework. Research has demonstrated that menthyl chloride can undergo various transformations to produce structurally diverse terpenoid compounds with applications in fragrance and flavor industries [7] [11].

Terpene cyclization reactions represent a particularly important class of transformations in which (-)-menthyl chloride serves as a precursor to polycyclic structures [12]. These reactions often involve Lewis acid-catalyzed cyclization of polyene precursors derived from menthyl chloride, leading to complex ring systems that are characteristic of natural terpenes [12].

The construction of complex terpene derivatives typically involves multi-step synthetic sequences that begin with the functionalization of the menthyl chloride framework. Common transformations include elimination reactions to form alkenes, substitution reactions to introduce new functional groups, and rearrangement reactions that lead to structural diversity [13]. These synthetic approaches have enabled the preparation of terpene derivatives with enhanced stability, modified volatility, and improved sensory properties.

Modulation of Olfactory Perception Through Structural Modifications

(-)-Menthyl chloride provides a valuable platform for investigating the relationship between molecular structure and olfactory perception. The compound's well-defined stereochemistry and functional group positioning make it an ideal candidate for systematic structural modifications aimed at understanding odor perception mechanisms [14] [15].

Research has revealed that subtle structural changes in menthyl derivatives can dramatically alter their olfactory properties. The topological polar surface area has been identified as a key parameter influencing odor discrimination, with modifications to the menthyl framework providing insights into the molecular basis of olfactory perception [14]. These findings have important implications for the design of new fragrance compounds with desired sensory characteristics.

The modulation of olfactory perception through structural modifications of (-)-menthyl chloride involves the systematic variation of functional groups, stereochemistry, and molecular size. Studies have shown that the introduction of different substituents at specific positions on the menthyl framework can lead to compounds with distinct odor profiles, ranging from minty and cooling to floral and woody notes [16] [15]. This structure-activity relationship information is crucial for the rational design of novel fragrance molecules with improved performance characteristics.

Advanced synthetic methods have been developed to facilitate the structural diversification of (-)-menthyl chloride. These approaches include C-H activation reactions, cross-coupling reactions, and ring-opening transformations that provide access to previously inaccessible terpene structures [13]. The resulting compounds serve as valuable tools for probing the molecular basis of olfactory perception and for developing new fragrance ingredients with enhanced properties.

XLogP3

Other CAS

29707-60-6